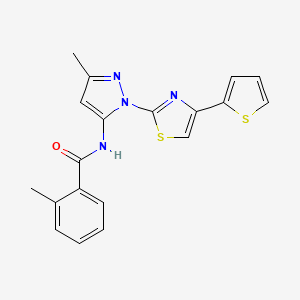

2-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide

説明

The compound 2-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide is a benzamide derivative featuring a pyrazole core substituted with a methyl group at position 2. The pyrazole is further linked to a thiazole ring bearing a thiophen-2-yl moiety at position 3.

特性

IUPAC Name |

2-methyl-N-[5-methyl-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4OS2/c1-12-6-3-4-7-14(12)18(24)21-17-10-13(2)22-23(17)19-20-15(11-26-19)16-8-5-9-25-16/h3-11H,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZFDNERIUAMAGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=CC(=NN2C3=NC(=CS3)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole and pyrazole intermediates, followed by their coupling with the benzamide moiety.

Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

Pyrazole Synthesis: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Coupling Reaction: The final step involves the coupling of the synthesized thiazole and pyrazole intermediates with the benzamide moiety using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

2-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene and thiazole rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups yields amines.

科学的研究の応用

Antiviral Activity

Recent studies have highlighted the potential of derivatives related to this compound as antiviral agents. For instance, compounds featuring similar structural motifs have shown efficacy against viruses such as HIV and measles virus. The incorporation of the thiazole and pyrazole rings has been linked to enhanced antiviral activity, suggesting that modifications in these regions could lead to more potent derivatives .

Anticancer Properties

Research indicates that benzamide derivatives exhibit significant anticancer properties. Compounds structurally similar to 2-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide have been evaluated for their ability to inhibit various kinases involved in cancer progression. For example, certain benzamide derivatives have demonstrated high potency as RET kinase inhibitors, which are crucial targets in certain cancer therapies .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored in various studies. Enzyme inhibition is a critical mechanism for many therapeutic agents, and compounds with similar structures have shown promise in inhibiting enzymes related to cancer metabolism and viral replication .

Pesticidal Activity

The thiazole and thiophene components of the compound suggest potential applications in agriculture as pesticides or herbicides. Compounds with similar structures have been investigated for their ability to disrupt pest physiological processes, providing an avenue for developing new agricultural chemicals .

Organic Electronics

The unique electronic properties of thiophene-containing compounds make them suitable candidates for organic electronic applications. Research into organic semiconductors has identified that compounds like this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics .

Case Study 1: Antiviral Testing

A study evaluated a series of benzamide derivatives against HIV strains. The results indicated that certain modifications in the benzamide structure significantly improved antiviral activity, with some compounds demonstrating IC50 values lower than standard antiviral medications .

Case Study 2: Cancer Cell Proliferation Inhibition

In vitro studies on cancer cell lines revealed that specific thiazole-benzamide derivatives could inhibit cell proliferation effectively. These findings suggest that further exploration of structural modifications could yield more effective anticancer agents .

作用機序

The mechanism of action of 2-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

類似化合物との比較

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Heterocyclic Core : The target compound’s pyrazole-thiazole-thiophene scaffold is distinct from sulfonamide-based analogs () but shares electronic similarities with thiophene-containing derivatives ().

- Amide vs.

- Substituent Effects : The thiophen-2-yl group in the target compound likely contributes to π-π stacking interactions, similar to anticancer derivatives in . Methyl groups may increase lipophilicity, influencing membrane permeability .

Analytical Comparisons:

- NMR Data : Thiophene protons in the target compound are expected at δ 7.0–7.5 ppm (similar to ’s thiophene-containing sulfonamides). The pyrazole NH and benzamide carbonyl would appear at δ 10–12 ppm and ~168 ppm (¹³C), respectively .

- HRMS : Expected molecular ion [M+H]⁺ at m/z 432.09 (calculated for C₂₁H₁₇N₅OS₂), comparable to benzamide derivatives in (e.g., 4d: m/z 495.10) .

Pharmacological and Structure-Activity Relationship (SAR) Insights

- Anticancer Potential: Thiophene derivatives in exhibit potent anti-breast cancer activity (e.g., compound 6: IC₅₀ < 1 µM). The target’s thiophene-thiazole core may similarly interact with kinase or DNA targets .

- Enzyme Inhibition : Sulfonamide analogs () inhibit anthrax lethal factor via binding to catalytic sites. The benzamide group in the target could adopt a similar orientation but with distinct hydrogen-bonding patterns .

- Bioavailability : The methyl groups in the target may enhance metabolic stability compared to morpholine/piperazine substituents in ’s compounds, which improve solubility but may increase clearance .

生物活性

2-methyl-N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)benzamide, identified by its CAS number 1172454-67-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its insecticidal, antifungal, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 380.5 g/mol. The compound features a complex structure comprising a benzamide moiety linked to a thiazole and pyrazole ring, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₆N₄OS₂ |

| Molecular Weight | 380.5 g/mol |

| CAS Number | 1172454-67-9 |

Insecticidal Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable insecticidal properties. For instance, a related compound showed lethal activity against various pests including Mythimna separate and Helicoverpa armigera, with effective concentrations around 500 mg/L . Specifically, compounds in the same class exhibited up to 70% mortality rates in targeted insects.

Antifungal Activity

In addition to insecticidal effects, the compound has shown promising antifungal activity. For example, a related benzamide demonstrated an inhibition rate of 77.8% against Pyricularia oryae, indicating its potential as an antifungal agent . The structure of these compounds plays a crucial role in their bioactivity, with modifications potentially enhancing efficacy.

Structure-Activity Relationship (SAR)

The biological activity of benzamides and their derivatives often depends on the substituents attached to the core structure. Studies have indicated that electronegative substituents at specific positions can enhance the potency of these compounds against various biological targets . The presence of thiazole and pyrazole rings is particularly noteworthy as they contribute to the overall bioactivity through mechanisms such as enzyme inhibition or receptor modulation.

Case Studies

Several case studies highlight the efficacy of compounds similar to this compound:

- Insecticidal Efficacy : A study reported that certain derivatives exhibited significant insecticidal activity against Spodoptera frugiperda, with LC50 values indicating strong lethality at low concentrations .

- Antifungal Studies : Another investigation revealed that modifications in the benzamide structure led to enhanced antifungal properties against Candida albicans, suggesting that further structural optimization could yield even more potent agents .

- Toxicity Assessments : Toxicological evaluations using zebrafish models indicated that some derivatives had acceptable safety profiles while maintaining efficacy against target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。